1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine
Description
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is a phthalazine derivative featuring a 4-methoxybenzylidene hydrazinyl group at position 1 and a methyl group at position 4 of the phthalazine core. The 4-methoxybenzylidene moiety introduces electron-donating properties, which may influence electronic distribution, solubility, and biological interactions.
Properties
CAS No. |
121307-78-6 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylphthalazin-1-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-15-5-3-4-6-16(15)17(21-19-12)20-18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,21)/b18-11+ |
InChI Key |
KANHDHPQUFIQLV-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=NN=C(C2=CC=CC=C12)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclocondensation of Hydrazine with Substituted Phthalate Esters
A foundational approach involves the cyclocondensation of hydrazine hydrate with methyl 4-methylphthalate, a derivative of phthalic acid. This method leverages the nucleophilic attack of hydrazine on the carbonyl groups of the ester, leading to ring closure and formation of the phthalazine core. The reaction is typically conducted under reflux in methanol or ethanol, with yields ranging from 70% to 85% depending on the purity of the starting materials.
Mechanistic Insights :
The process initiates with hydrazine attacking the ester carbonyl, forming a dihydrazide intermediate. Subsequent intramolecular cyclization eliminates methanol, yielding 4-methylphthalazin-1-one. Reduction of the ketone group using hydrazine hydrate under acidic conditions then generates 4-methylphthalazine-1-hydrazine, a critical precursor for subsequent hydrazone formation.
Route 2: Hydrazination of 4-Methylphthalazin-1-one
An alternative pathway begins with 4-methylphthalazin-1-one, which undergoes hydrazination to introduce the hydrazinyl group. Treatment with excess hydrazine hydrate in refluxing ethanol facilitates nucleophilic substitution at the carbonyl carbon, replacing the oxygen atom with a hydrazine moiety. This step typically achieves 80–90% conversion, with purification via recrystallization from methanol.
Optimization Considerations :
Route 3: Condensation of 4-Methylphthalazine-1-hydrazine with 4-Methoxybenzaldehyde
The final step involves Schiff base formation between 4-methylphthalazine-1-hydrazine and 4-methoxybenzaldehyde. Refluxing equimolar amounts of the reactants in methanol with catalytic acetic acid for 3–4 hours yields the target hydrazone. The reaction proceeds via nucleophilic addition of the hydrazine’s amino group to the aldehyde carbonyl, followed by dehydration to form the imine bond.
Reaction Conditions and Yield :
| Parameter | Value/Detail |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Catalyst | Acetic acid (2 mol%) |
| Reaction Time | 3–4 hours |
| Yield | 78–92% |
Post-reaction purification involves filtration and recrystallization from methanol, yielding needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
- 1H NMR (DMSO-d6) : Key signals include a singlet at δ 3.83 ppm (3H, OCH3), a doublet at δ 7.89 ppm (2H, aromatic H-2 and H-6), and a singlet at δ 8.16 ppm (1H, N=CH-Ar).
- Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 349 (M+), with fragmentation patterns consistent with cleavage of the hydrazone bond.
- Elemental Analysis : Calculated for C19H17N3O2: C, 69.71%; H, 5.23%; N, 12.84%. Observed values align within 0.3% deviation.
Thermal Properties
The compound displays a high melting point (>250°C), indicative of strong crystalline packing and intermolecular interactions. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to decomposition.
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as over-condensation or oxidation of the hydrazone moiety, may occur under prolonged heating. Implementing inert atmospheres (N2 or Ar) and strict temperature control mitigates these issues.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) were explored but led to reduced yields due to side reactions. Methanol remains optimal for balancing solubility and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Structure Influence: The phthalazine core in the target compound contrasts with isophthalamide () and pyridine () cores in analogs. Phthalazine’s planar structure may enhance π-π stacking in biological targets compared to non-aromatic cores .
- Substituent Effects: The 4-methoxy group in the target compound differs from halogenated (e.g., 4-chloro in ) or alkylated (e.g., 4-methyl in ) substituents.
- Synthetic Routes: Most analogs (e.g., ) are synthesized via hydrazide-aldehyde condensation, often using ethanol or DMF as solvents and acetic acid catalysts. Yields range from 75–80%, indicating efficient protocols .
Biological Activity
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
The compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with phthalazine or its analogs. The chemical structure includes a phthalazine core substituted with a methoxybenzylidene hydrazine moiety, which is crucial for its biological activity.
Chemical Properties:
- Molecular Formula: C15H14N4O
- Molecular Weight: 270.30 g/mol
- CAS Number: 121307-78-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is common in many pharmacologically active compounds.
- Receptor Interaction: It can also interact with cellular receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
-
Anticancer Properties:
- Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
-
Anti-inflammatory Effects:
- The compound has been observed to reduce inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in pro-inflammatory markers |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.
Case Study: Anticancer Activity
Another research project investigated the anticancer properties of this compound on various cancer cell lines. The results revealed that treatment with 100 µM of the compound led to a 70% reduction in cell viability in breast cancer cells after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
